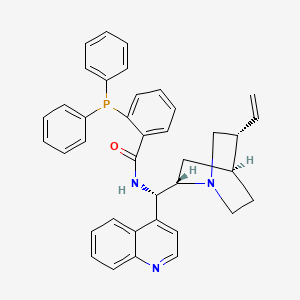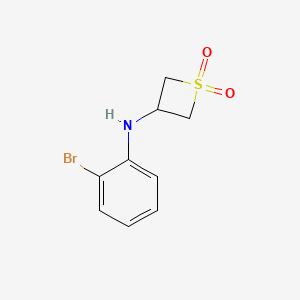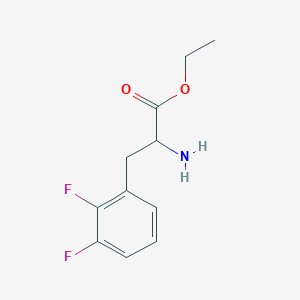
(S)-3-Amino-4,4-dimethylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-4,4-dimethylpyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. It is a derivative of pyrrolidinone, characterized by the presence of an amino group and two methyl groups on the pyrrolidine ring. This compound’s unique structure imparts distinct chemical and biological properties, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4,4-dimethylpyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 4,4-dimethyl-2-pyrrolidinone.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Amino-4,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and amine derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(S)-3-Amino-4,4-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which (S)-3-Amino-4,4-dimethylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog without the amino and methyl groups.
Pyrrolidin-2-one: Lacks the amino group but shares the core structure.
Prolinol: Contains a hydroxyl group instead of an amino group.
Uniqueness: (S)-3-Amino-4,4-dimethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct stereochemistry and reactivity. This makes it particularly valuable in applications requiring chiral specificity and unique chemical properties.
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(3S)-3-amino-4,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-6(2)3-8-5(9)4(6)7/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m1/s1 |
Clave InChI |
CDVAQEBLCVPBNY-SCSAIBSYSA-N |
SMILES isomérico |
CC1(CNC(=O)[C@H]1N)C |
SMILES canónico |
CC1(CNC(=O)C1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12949363.png)






![tert-Butyl 4-(8-amino-6-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperidine-1-carboxylate](/img/structure/B12949412.png)

![Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-](/img/structure/B12949425.png)
![2,14-bis(2-ethylhexoxy)-9,12,21,24-tetrathia-5,17-diazaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B12949428.png)


